Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo-substituted aromatic ring and a keto group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-bromo-2-methylphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby ensuring consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the keto group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the aromatic ring.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The bromo-substituted aromatic ring can interact with enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
- Ethyl 6-(4-chloro-2-methylphenyl)-6-oxohexanoate
- Ethyl 6-(4-fluoro-2-methylphenyl)-6-oxohexanoate
- Ethyl 6-(4-iodo-2-methylphenyl)-6-oxohexanoate
Comparison: Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate is unique due to the presence of the bromo group, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromo compound may exhibit different physicochemical properties and reactivity profiles, making it suitable for specific applications in research and industry.
Biological Activity
Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate is a synthetic compound with potential biological activities that have garnered interest in pharmaceutical and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hexanoate backbone with a bromo-substituted phenyl group at the 6-position. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, particularly in the central nervous system (CNS). The bromine substitution may enhance lipophilicity, allowing for better membrane permeability and interaction with cellular receptors.
Potential Molecular Targets:
- Neurotransmitter Receptors : The compound may modulate neurotransmitter pathways, influencing synaptic transmission.
- Enzymatic Activity : It could interact with enzymes involved in metabolic processes, potentially altering their activity.
Biological Activity
Research on similar compounds suggests that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with bromo-substituents often show enhanced antimicrobial activity due to increased reactivity with microbial cell walls.
- Anti-inflammatory Effects : The structural features of this compound may allow it to inhibit inflammatory pathways.
- Neuroprotective Effects : Given its potential interaction with CNS targets, it may possess neuroprotective properties.
Case Studies and Experimental Data
- In Vitro Studies : Preliminary studies indicate that derivatives of similar structures exhibit significant anti-inflammatory and neuroprotective effects. For instance, triazole-pyrimidine hybrids have shown promise in neuroprotection, suggesting that this compound could have analogous effects due to structural similarities.
- Structure-Activity Relationship (SAR) : Research has demonstrated that the position and nature of substituents on phenolic compounds significantly influence their biological activities. The presence of a bromine atom at the para position relative to a methyl group can enhance pharmacological profiles by altering lipophilicity and receptor binding affinities .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C15H18BrO3 | Contains bromine; potential for diverse reactivity |
Ethyl 6-(2-methylphenyl)-6-oxohexanoate | C14H18O3 | Lacks bromine; simpler structure |
Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | C16H19BrO3 | Similar bromo-substituent; different carbon chain |
Properties
IUPAC Name |
ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)13-9-8-12(16)10-11(13)2/h8-10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUXRVQDRFBQCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645700 |
Source
|
Record name | Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-96-0 |
Source
|
Record name | Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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